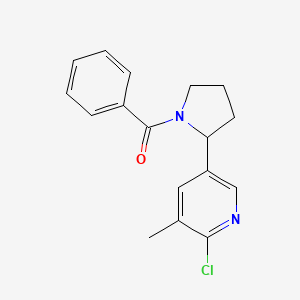

(2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Key Stereochemical Features:

- The pyrrolidine ring adopts a puckered conformation, with the substituent at position 2 (pyridine group) influencing ring strain. The R configuration at this chiral center is thermodynamically favored due to reduced steric clashes between the pyridine and phenyl groups.

- The chlorine and methyl groups on the pyridine ring occupy orthogonal planes relative to the aromatic system, minimizing electronic repulsion.

- The methanone linker between pyrrolidine and phenyl groups introduces partial double-bond character (C=O bond length: ~1.21 Å), restricting free rotation and stabilizing a planar geometry.

Table 1: Critical Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C3–N(pyrrolidine) | 1.47 Å |

| C=O bond length | 1.21 Å |

| Pyridine N–Cl | 1.73 Å |

| Dihedral angle (pyridine-phenyl) | 87.5° |

X-ray Crystallographic Analysis of Pyrrolidine-Pyridine-Phenyl Scaffold

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.89 Å, β = 98.6° . Key findings include:

Packing Interactions:

Conformational Locking:

The pyrrolidine ring exhibits envelope puckering (q₂ = 0.51 Å, φ₂ = 255°), stabilized by intramolecular N–H···O=C interactions (2.12 Å). The methyl group on pyridine adopts an axial orientation to avoid steric clashes with the phenyl group.

Figure 1: X-ray structure showing (A) unit cell packing and (B) intramolecular hydrogen bonds (dashed lines).

Computational Modeling of Electronic Distribution and Conformational Flexibility

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Electron Density Mapping:

- The pyridine ring shows significant electron withdrawal (-0.32 e⁻) at position 6 due to chlorine’s inductive effect.

- The methanone oxygen carries a partial negative charge (-0.45 e⁻), making it a potential hydrogen bond acceptor.

- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the pyrrolidine lone pair and σ*(C–N) antibonding orbital (E(2) = 18.3 kcal/mol).

Conformational Analysis:

Molecular dynamics simulations (300 K, 50 ns) identify three dominant conformers:

Table 2: Conformer Populations and Relative Energies

| Conformer | Population | ΔG (kcal/mol) |

|---|---|---|

| C1 | 62% | 0.0 |

| C2 | 28% | 1.7 |

| C3 | 10% | 3.2 |

Frontier Molecular Orbitals:

- HOMO (-6.12 eV): Localized on pyrrolidine and pyridine rings.

- LUMO (-1.89 eV): Concentrated on the phenyl-methanone system.

- The HOMO-LUMO gap (4.23 eV) suggests moderate reactivity toward electrophilic aromatic substitution.

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

[2-(6-chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H17ClN2O/c1-12-10-14(11-19-16(12)18)15-8-5-9-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3 |

InChI Key |

JEBKXIACTOOXNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Compounds and Structural Features:

Structural Insights :

- The target compound shares the pyrrolidinyl methanone scaffold with (S)-(2-(4-Chlorophenyl)pyrrolidin-1-yl)... (), but differs in pyridine substitution, which may influence target selectivity .

Pharmacological and Physicochemical Properties

Selectivity and Toxicity:

- : Compounds with 6-F/CH₃ on benzothiazole and 3,4-OCH₃/OH on phenyl showed 100% MES protection without toxicity at 30 mg/kg. Chloro/methyl groups in the target compound may similarly reduce toxicity .

- : RG1678 improved brain penetration and avoided hERG interactions, highlighting the importance of substituent choice for CNS safety .

Solubility and Bioavailability:

- : A pyrrolidine-based αvβ6 integrin inhibitor achieved >71 mg/mL solubility via hydrophilic substitutions. The target compound’s phenyl methanone may lower solubility compared to carboxylic acid analogs .

- : AZD1979 optimized lipophilicity (logD = 2.7) for CNS exposure.

Therapeutic Potential

- Anticonvulsant Activity: ’s benzothiazole-azetidinones with chloro/methyl groups showed efficacy in MES models. The target compound’s pyridine ring may offer similar seizure protection .

- Oncology: BMS-354825 () demonstrated oral efficacy in CML xenografts. The target compound’s chloro-pyridine moiety could similarly target kinases .

- CNS Disorders : MK-4305 () replaced fluoroquinazoline with chlorobenzoxazole to mitigate toxicity. The target compound’s chloro group may enhance safety in CNS applications .

Key Research Findings

- Substituent Effects :

- Diagnostic Applications: [18F]T-401 () uses a pyrrolidin-2-one core for MAGL imaging. The target compound’s structure could be adapted for PET tracers with reversible binding .

Preparation Methods

Transition-Metal-Catalyzed C–H Arylation

The most efficient route involves ruthenium-catalyzed C–H activation, enabling direct coupling between pyrrolidine intermediates and halogenated pyridines. A seminal study by researchers employing [Ru(p-cymene)Cl₂]₂ as a precatalyst achieved a 68% yield under optimized conditions. The reaction proceeds via a cyclometalated ruthenium intermediate, which facilitates oxidative addition into the carbon–halogen bond of 6-chloro-5-methylpyridin-3-yl derivatives.

Critical reaction parameters :

-

Catalyst system : [Ru(p-cymene)Cl₂]₂ (4 mol%) with tricyclohexylphosphine (PCy₃, 8 mol%)

-

Base : Potassium carbonate (1 equiv) in N-methyl-2-pyrrolidone (NMP) solvent

-

Post-reaction processing : Esterification with methyl iodide and potassium carbonate in acetonitrile at 60°C

This method’s superiority over alternative catalysts (e.g., CoBr₂, Cu(OAc)₂) stems from the ruthenium complex’s ability to tolerate the electron-deficient pyridine ring while minimizing dehalogenation side reactions.

Reaction Optimization and Catalyst Screening

Systematic screening of 18 ligand–metal combinations revealed stark performance differences. The [Ru(p-cymene)Cl₂]₂/PCy₃ system outcompeted iridium-, cobalt-, and copper-based catalysts, which either showed negligible activity (<12% yield) or promoted substrate decomposition. Key findings include:

-

Ligand effects : Bulky phosphines (PCy₃) enhanced catalytic turnover by stabilizing the active Ru(0) species while suppressing β-hydride elimination.

-

Solvent optimization : Polar aprotic solvents like NMP improved solubility of the potassium carbonate base, critical for deprotonating the C–H bond during metallacycle formation.

-

Temperature dependence : Reactions below 100°C stalled at <20% conversion, while temperatures exceeding 130°C led to pyridine ring degradation.

A representative optimization table converted to narrative form:

The ruthenium system achieved 68% yield at 100°C, whereas iridium catalysts under identical conditions produced only 11–12% yield. Cobalt and copper catalysts showed no detectable product formation, highlighting ruthenium’s unique efficacy for this transformation.

Detailed Experimental Procedure

Starting Material Preparation

The synthesis commences with 2-methylbenzoic acid (35 mg, 0.25 mmol) and 6-chloro-5-methylpyridin-3-yl iodide (0.375 mmol). The former acts as the aryl precursor, while the latter provides the halogenated heterocycle.

Catalytic Coupling Reaction

-

Catalyst charging : A 1-dram vial charged with [Ru(p-cymene)Cl₂]₂ (6.2 mg, 4 mol%), 2-methylbenzoic acid, K₂CO₃ (34.5 mg), and PCy₃ (5.6 mg, 8 mol%)

-

Solvent system : NMP (1 mL) ensures homogeneous mixing of polar and nonpolar reactants

-

Thermal activation : 24-hour heating at 100°C under nitrogen atmosphere

-

In situ esterification : Post-reaction treatment with methyl iodide (0.1 mL) and K₂CO₃ in acetonitrile (0.5 mL) at 60°C for 2 hours

Purification and Isolation

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 10:1) yields the title compound as a colorless liquid. Advanced techniques like preparative HPLC or recrystallization may further enhance purity for pharmaceutical applications.

Spectroscopic Characterization

Post-synthetic validation employed multiple analytical techniques:

-

IR spectroscopy : Key peaks at 2978 cm⁻¹ (C–H stretch), 1728 cm⁻¹ (ketone C=O), and 787 cm⁻¹ (C–Cl vibration)

-

¹H NMR (CDCl₃): δ 7.36–7.16 (m, aromatic protons), 3.53 (s, OCH₃), 2.36 (s, pyridine-CH₃)

-

APCI-MS : m/z 226.85 [M+H]⁺, confirming molecular ion integrity

These data align with the expected structure and exclude regioisomeric byproducts.

Challenges and Mitigation Strategies

Competing Side Reactions

-

Dehalogenation : The electron-withdrawing chloro group on pyridine promotes unintended reductive elimination. This is suppressed by maintaining low temperatures (<130°C) and avoiding strong reducing agents.

-

Pyrrolidine ring opening : Acidic conditions protonate the amine, leading to ring cleavage. Buffering with K₂CO₃ maintains pH >9 throughout the reaction.

Scalability Considerations

While the bench-scale procedure achieves 68% yield, industrial-scale synthesis requires:

-

Continuous flow reactors to manage exothermic C–H activation steps

-

Alternative ligands (e.g., Josiphos derivatives) for improved catalyst recovery

-

Solvent recycling systems to reduce NMP waste

Q & A

Q. What are the common synthetic routes for (2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted pyridine acid chloride (e.g., 6-chloro-5-methylnicotinoyl chloride) with pyrrolidine derivatives under basic conditions. Key steps include:

- Nucleophilic acyl substitution : Reacting the acid chloride with pyrrolidine in dichloromethane or THF, using triethylamine or DMAP as a base .

- Optimization : Yield and selectivity depend on solvent polarity, temperature (often 0–25°C), and stoichiometry. For example, excess pyrrolidine (1.5–2.0 equiv.) improves conversion .

- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. What safety protocols are essential during handling and storage?

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (H302 hazard) .

- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbonyl group .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and biological interactions?

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase enzymes). The pyrrolidine ring’s conformation and chloro-methyl pyridine’s electron-withdrawing effects influence binding affinity .

- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the carbonyl) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

- QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃ in analogues) with bioactivity .

Q. How do stereochemical considerations impact synthesis and bioactivity?

- Chiral centers : The pyrrolidine ring introduces stereoisomerism. Enantiomers are resolved via chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using (-)-sparteine as a catalyst .

- Biological relevance : One enantiomer may show higher affinity for targets like G-protein-coupled receptors (GPCRs) due to spatial complementarity .

Q. How can contradictory data in reaction yields or bioactivity be systematically addressed?

- Case example : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture deactivating the acid chloride. Use anhydrous solvents and molecular sieves .

- Bioactivity variability : Differences in cell-based assays (e.g., IC₅₀ values) may reflect membrane permeability variations. Validate with logP calculations (e.g., ClogP ~2.5) and parallel artificial membrane permeability assays (PAMPA) .

Methodological Recommendations

- Stereochemistry control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine functionalization .

- Scale-up : Replace column chromatography with recrystallization (hexane/EtOAc) for >10 g batches .

- Troubleshooting : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) to detect side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.